2-{[1-(3-Methylquinoxalin-2-yl)azetidin-3-yl]methyl}-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one
Description
Properties
IUPAC Name |
2-[[1-(3-methylquinoxalin-2-yl)azetidin-3-yl]methyl]-6-pyridin-3-ylpyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N6O/c1-15-22(25-20-7-3-2-6-19(20)24-15)27-12-16(13-27)14-28-21(29)9-8-18(26-28)17-5-4-10-23-11-17/h2-11,16H,12-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CALQIHVOVFSENO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1N3CC(C3)CN4C(=O)C=CC(=N4)C5=CN=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[1-(3-Methylquinoxalin-2-yl)azetidin-3-yl]methyl}-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one (often abbreviated as DMPY) is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of DMPY, including its mechanisms of action, therapeutic potential, and comparative analysis with related compounds.
Structural Overview
DMPY features a unique structure characterized by:
- A dihydropyridazinone core
- An azetidine moiety
- A quinoxaline derivative
These structural components suggest a range of possible interactions with biological targets, making it a candidate for further pharmacological studies.
Anticancer Activity
Preliminary studies indicate that compounds with similar structural frameworks exhibit significant anticancer properties. For instance, derivatives of quinoxaline have been shown to act as inhibitors of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is crucial in tumor angiogenesis. In vitro assays demonstrated that DMPY could potentially inhibit cell proliferation in various cancer cell lines, including HepG-2 and MCF-7, similar to other quinoxaline derivatives .
Antimicrobial Activity
Compounds with azetidine and pyridazine structures have historically shown promising antimicrobial effects. Research indicates that derivatives of azetidinones possess broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria. DMPY's structural analogs have been evaluated for their efficacy against pathogens such as Staphylococcus aureus and Escherichia coli, suggesting that DMPY may also exhibit similar properties .
Enzyme Inhibition
DMPY may interact with specific enzymes involved in cellular signaling pathways. The presence of multiple heterocycles allows for potential enzyme inhibition, which could lead to therapeutic applications in metabolic disorders or cancer treatment. For example, studies on related compounds indicate that they can inhibit key enzymes involved in cancer progression and metabolic syndromes .
The proposed mechanism of action for DMPY involves:
- Inhibition of Kinases : Similar compounds have been shown to inhibit kinases involved in cell signaling pathways, leading to reduced tumor growth.
- Induction of Apoptosis : Studies on related quinoxaline derivatives revealed their ability to induce apoptosis in cancer cells through the activation of caspases and modulation of apoptotic markers such as BAX and Bcl-2 .
- Antimicrobial Mechanisms : The exact mechanisms remain to be elucidated, but structural similarities to known antimicrobial agents suggest potential disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.
Comparative Analysis
To better understand the biological activity of DMPY, a comparison with structurally similar compounds is presented below:
| Compound Name | Structure Type | Anticancer Activity | Antimicrobial Activity |
|---|---|---|---|
| DMPY | Dihydropyridazinone | Moderate (in vitro) | Potential (needs validation) |
| Quinoxaline Derivatives | Quinoxaline-based | High (VEGFR-2 inhibitors) | Moderate |
| Azetidinone Derivatives | Azetidine-based | Low to Moderate | High |
Case Studies
- VEGFR-2 Inhibition : A study on 3-methylquinoxaline derivatives demonstrated significant inhibition of VEGFR-2, leading to reduced tumor growth in xenograft models. The study highlighted the importance of structural modifications in enhancing biological activity .
- Antimicrobial Efficacy : Research evaluating azetidinone derivatives showed promising results against E. coli and S. aureus, with some compounds achieving MIC values lower than standard antibiotics .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The azetidine ring and quinoxaline moiety in the compound are potential sites for nucleophilic substitution. For example:
-
The azetidine ring (3-membered N-heterocycle) demonstrates strain-driven reactivity, enabling ring-opening under acidic conditions to yield linear amines or alcohols .
-
Electrophilic substitution on the quinoxaline ring is favored at electron-deficient positions (e.g., C-6 or C-7).
Oxidation and Reduction Reactions
The dihydropyridazinone core is redox-active:
-
Oxidation of the dihydropyridazinone moiety removes the double bond, forming a fully aromatic pyridazinone system .
-
Hydrogenation reduces the pyridazine ring, enhancing solubility and altering biological activity .
Cycloaddition and Rearrangement Reactions
The compound’s fused heterocycles participate in cycloadditions:
-
The azetidine ring’s strained geometry facilitates epoxidation, leading to spiropentane intermediates that rearrange into functionalized azetidinones .
Functional Group Transformations
Key transformations involving peripheral groups:
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Ester hydrolysis | NaOH in aqueous THF | Carboxylic acid derivative from ester cleavage | |
| Amide coupling | EDC/HOBt | Conjugation with peptides or other amines |
-
The methyl group on the quinoxaline ring can undergo oxidation to a carboxylic acid under strong oxidizing conditions .
Biological Interaction Pathways
While not a direct chemical reaction, the compound’s interactions with biological targets are critical:
| Target | Interaction | Biological Effect | Reference |
|---|---|---|---|
| Kinase enzymes | Competitive inhibition | Antiproliferative activity in cancer cell lines | |
| Bacterial topoisomerases | DNA gyrase binding | Antibacterial effects |
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
| Property | 2-{[1-(3-Methylquinoxalin-2-yl)azetidin-3-yl]methyl}-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one | (3R)-3-Methylpiperidin-1-ylmethanone (MQR) |
|---|---|---|
| Core Structure | Dihydropyridazinone fused with azetidine | Methanone-linked piperidine and quinoxaline |
| Ring Systems | Quinoxaline (bicyclic), azetidine (4-membered), dihydropyridazinone (6-membered) | Quinoxaline (bicyclic), piperidine (6-membered) |
| Substituents | Pyridin-3-yl at position 6 | 3-Methyl group on piperidine |
| Molecular Formula | Not explicitly reported (estimated: C23H21N7O) | C15H17N3O |
| Polarity | Higher (due to dihydropyridazinone and pyridinyl groups) | Moderate (methanone and piperidine reduce polarity) |
| Potential Bioactivity | Likely kinase inhibition or DNA intercalation (hypothesized) | Unreported in available data |
Functional Group and Pharmacophore Analysis
- Azetidine vs. Piperidine : The 4-membered azetidine in the target compound introduces greater ring strain and conformational rigidity compared to MQR’s 6-membered piperidine. This may enhance binding selectivity but reduce metabolic stability .
- Dihydropyridazinone vs.
- Substituent Positioning : The pyridin-3-yl group in the target compound could facilitate π-π stacking with aromatic residues in enzyme active sites, whereas MQR’s 3-methylpiperidine may prioritize hydrophobic interactions.
Hypothetical Pharmacokinetic Profiles
- Solubility: The target compound’s dihydropyridazinone and pyridinyl groups likely increase hydrophilicity (predicted logP ~2.5) versus MQR’s logP ~3.1 (estimated from C15H17N3O).
- Metabolic Stability : Azetidine’s smaller ring size may lead to faster oxidative metabolism compared to piperidine-based MQR, though this requires experimental validation.
Q & A
Basic: What are the optimal synthetic routes for preparing 2-{[1-(3-Methylquinoxalin-2-yl)azetidin-3-yl]methyl}-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one?
Methodological Answer:
The synthesis typically involves multi-step reactions, including:
- Quinoxaline Core Formation : Reacting 3-methylquinoxalin-2-amine with azetidine derivatives under nucleophilic substitution conditions to introduce the azetidinyl group .
- Pyridazinone Ring Construction : Cyclocondensation of hydrazine derivatives with α,β-unsaturated ketones, using absolute ethanol as a solvent and hydrazine hydrate as a cyclizing agent .
- Functionalization : Introducing the pyridin-3-yl group via Suzuki-Miyaura coupling, employing palladium catalysts and optimized reaction temperatures (e.g., 80–100°C) .
Key Optimization : Adjusting stoichiometry of hydrazine hydrate and reaction time (12–24 hours) improves yield and purity. Monitor intermediates via TLC or HPLC .
Basic: How can researchers confirm the structural integrity of this compound post-synthesis?
Methodological Answer:
Use a combination of spectroscopic and chromatographic techniques:
- NMR Spectroscopy : Analyze - and -NMR to verify proton environments (e.g., dihydropyridazinone C=O at ~165 ppm) and aromatic substituents .
- IR Spectroscopy : Confirm carbonyl stretches (1650–1700 cm) and aromatic C-H vibrations .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., expected [M+H]+ within 1 ppm error) .
- HPLC : Assess purity (>95%) using C18 columns with acetonitrile/water gradients .
Advanced: What strategies resolve contradictions in biological activity data across different assays?
Methodological Answer:
Discrepancies may arise from assay conditions or compound stability. Mitigate via:
- Standardized Assay Protocols : Replicate studies under identical conditions (e.g., cell lines, incubation time) .
- Stability Testing : Monitor degradation in DMSO or PBS using LC-MS; adjust storage to 4°C for labile functional groups .
- Dose-Response Curves : Compare EC values across assays to identify non-linear effects .
- Control Compounds : Include known inhibitors (e.g., TGF-β inhibitors for kinase assays) to validate assay sensitivity .
Advanced: How can computational methods predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking : Use software like AutoDock Vina to model binding to quinoxaline-recognizing domains (e.g., TGF-β receptors). Focus on π-π stacking between pyridin-3-yl and hydrophobic pockets .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions .
- QSAR Models : Correlate substituent effects (e.g., methyl groups on azetidine) with activity using CoMFA or HQSAR .
Basic: What analytical techniques ensure compound purity for in vitro studies?
Methodological Answer:
- HPLC-DAD : Use reverse-phase columns (C18) with UV detection at 254 nm; compare retention times with standards .
- Elemental Analysis : Validate C, H, N content (<0.4% deviation from theoretical) .
- Karl Fischer Titration : Quantify water content (<1% for hygroscopic compounds) .
Advanced: How does the compound’s stability impact experimental reproducibility?
Methodological Answer:
- Photodegradation : Protect from light using amber vials, as quinoxaline derivatives are prone to photooxidation .
- Solvent Stability : Avoid prolonged storage in DMSO; prepare fresh solutions in PBS for cell-based assays .
- Thermal Stability : Conduct TGA/DSC to identify decomposition temperatures; store at –20°C for long-term preservation .
Advanced: What SAR insights guide the modification of this compound for enhanced activity?
Methodological Answer:
Key structural insights include:
- Azetidine Substitution : Bulky groups at the azetidine 3-position improve target selectivity (e.g., TGF-β vs. PI3Kα) .
- Pyridin-3-yl Optimization : Electron-withdrawing groups (e.g., Cl) enhance binding affinity to kinase ATP pockets .
- Dihydropyridazinone Ring : Saturation improves metabolic stability compared to fully aromatic analogs .
Validation : Synthesize analogs (e.g., 3-ethylquinoxaline derivatives) and compare IC values in enzyme inhibition assays .
Basic: What safety precautions are critical when handling this compound?
Methodological Answer:
- PPE : Use nitrile gloves and lab coats to prevent dermal exposure; handle in a fume hood due to potential respiratory irritancy .
- Waste Disposal : Neutralize acidic/basic byproducts before disposal; follow institutional guidelines for halogenated waste .
- Emergency Protocols : For spills, use absorbent materials (e.g., vermiculite) and avoid aqueous rinses to prevent solubility-driven spread .
Advanced: How do researchers address low solubility in aqueous buffers during in vivo studies?
Methodological Answer:
- Co-Solvents : Use cyclodextrins (e.g., HP-β-CD) or Cremophor EL to enhance solubility without toxicity .
- Prodrug Design : Introduce phosphate esters or PEGylated side chains for improved hydrophilicity .
- Nanoformulation : Encapsulate in liposomes or PLGA nanoparticles for sustained release .
Advanced: What mechanistic studies elucidate the compound’s anti-inflammatory effects?
Methodological Answer:
- Cytokine Profiling : Quantify TNF-α, IL-6, and IL-1β suppression via ELISA in LPS-stimulated macrophages .
- Western Blotting : Assess NF-κB pathway inhibition (e.g., reduced p65 phosphorylation) .
- ROS Scavenging Assays : Measure DCFH-DA fluorescence reduction in oxidative stress models .
- In Vivo Models : Use murine collagen-induced arthritis to correlate plasma levels with paw edema reduction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
